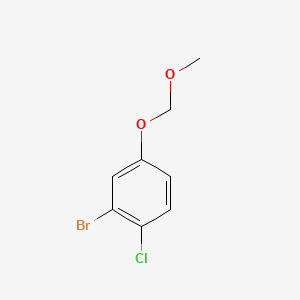

2-Bromo-1-chloro-4-(methoxymethoxy)benzene

Description

Properties

IUPAC Name |

2-bromo-1-chloro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCLNURPNSKSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-(methoxymethoxy)benzene typically involves the bromination and chlorination of a benzene derivative followed by the introduction of the methoxymethoxy group. One common method involves the use of 4-chlorophenol as a starting material, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The resulting 4-bromo-2-chlorophenol is then reacted with methoxymethyl chloride in the presence of a base like sodium hydroxide to introduce the methoxymethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the methoxymethoxy group intact.

Scientific Research Applications

2-Bromo-1-chloro-4-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-(methoxymethoxy)benzene involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- The MOM group (-OCH₂OCH₃) acts as a protective moiety for hydroxyl groups, offering stability under basic conditions but lability under acidic conditions .

- Bromine and chlorine introduce electron-withdrawing effects, influencing aromatic electrophilic substitution reactivity.

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights critical differences between the target compound and its analogs:

Biological Activity

2-Bromo-1-chloro-4-(methoxymethoxy)benzene is an organic compound notable for its unique structural properties, including halogen substitutions and a methoxymethoxy functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various biological molecules.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClO, with a molar mass of approximately 285.95 g/mol. The structural configuration includes a benzene ring substituted at the 1, 2, and 4 positions by bromine, chlorine, and a methoxymethoxy group, respectively. This arrangement enhances the compound's reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The halogen atoms (bromine and chlorine) can engage in halogen bonding, which may influence the compound's reactivity with enzymes and receptors. Additionally, the methoxymethoxy group can undergo hydrolysis to release formaldehyde, potentially leading to further reactions with biological macromolecules.

Biological Activity Studies

Recent studies have focused on the interactions of this compound with various biological systems:

- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of methoxy groups has been correlated with enhanced anticancer effects due to their ability to interact with specific targets within cancer cells .

- Anti-inflammatory Effects : Some halogenated compounds have demonstrated anti-inflammatory properties. The unique structure of this compound may contribute to such effects through modulation of inflammatory pathways .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Chalcone Derivatives : A study highlighted that chalcone derivatives with similar functional groups showed significant anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. This suggests that this compound could exhibit comparable effects due to its structural similarities .

- Halogenated Compounds : Research on halogenated benzene derivatives indicated that these compounds often possess enhanced reactivity towards biological targets, leading to diverse pharmacological effects. This reinforces the potential of this compound as a candidate for further investigation in drug development .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Biological Activity | Molar Mass (g/mol) |

|---|---|---|---|

| This compound | Not provided | Potential enzyme inhibition; anticancer | 285.95 |

| 1-Bromo-3-chloro-2-(methoxymethoxy)benzene | Not provided | Anticancer; anti-inflammatory | 237.54 |

| 1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene | Not provided | Anticancer; enzyme interactions | 277.11 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.